molecular formula C13H9N3O3 B14511036 (p-(p-Nitroanilino)phenyl)isocyanic acid CAS No. 62967-27-5

(p-(p-Nitroanilino)phenyl)isocyanic acid

Cat. No.: B14511036
CAS No.: 62967-27-5
M. Wt: 255.23 g/mol
InChI Key: QSGQZDCTAJVFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-(p-Nitroanilino)phenyl)isocyanic acid typically involves the reaction of p-nitroaniline with phosgene or its derivatives. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of p-nitroaniline is protected using acetic anhydride to form acetanilide.

    Nitration: The protected acetanilide undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.

    Deprotection: The acetanilide group is then removed to yield p-nitroaniline.

    Isocyanation: Finally, p-nitroaniline reacts with phosgene to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved .

Chemical Reactions Analysis

Types of Reactions

(p-(p-Nitroanilino)phenyl)isocyanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(p-(p-Nitroanilino)phenyl)isocyanic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.

    Industry: Utilized in the production of polymers and coatings

Mechanism of Action

The mechanism of action of (p-(p-Nitroanilino)phenyl)isocyanic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool in bioconjugation and labeling studies. The nitro group can also undergo reduction, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Properties

CAS No.

62967-27-5

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

4-isocyanato-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C13H9N3O3/c17-9-14-10-1-3-11(4-2-10)15-12-5-7-13(8-6-12)16(18)19/h1-8,15H

InChI Key

QSGQZDCTAJVFHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.